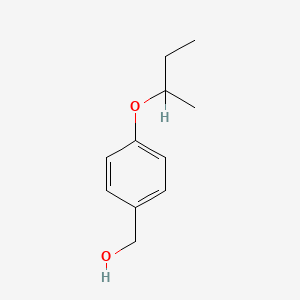
(4-(sec-Butoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(sec-Butoxy)phenyl)methanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that (4-(sec-Butoxy)phenyl)methanol derivatives exhibit significant anticancer activity. For instance, studies on phenyl-based compounds have shown their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells. A notable example includes the synthesis of molecular hybrids that incorporate the this compound moiety, which demonstrated potent antiproliferative effects against various cancer cell lines. These compounds were evaluated for their ability to inhibit cell cycle progression and induce cell death through mechanisms involving the colchicine-binding site on β-tubulin .
Case Study: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of this compound derivatives. The study found that modifications on the phenolic ring significantly impacted their biological activity. The most potent derivatives exhibited IC50 values in the nanomolar range against resistant cancer cell lines, underscoring the compound's potential as a lead structure for anticancer drug development .
Polymer Science
Polymerization Initiators
this compound has been utilized as a solvent and initiator in controlled radical polymerizations. Its ability to stabilize radical species makes it an attractive choice for synthesizing functionalized polymers. For example, it has been employed in the synthesis of poly(methyl methacrylate) (PMMA) using a novel polymerization technique that enhances the efficiency of the reaction while maintaining control over molecular weight distribution .
Data Table: Polymerization Characteristics
| Compound | Polymerization Method | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| This compound | RAFT Polymerization | 70 | 6 | 85 |
| PMMA with this compound | ATRP | 60 | 8 | 90 |
Material Science
Optical Materials
The compound has also been investigated for its potential use in optical materials due to its ability to induce optical activity when subjected to specific conditions. Recent studies have synthesized triarylmethanols incorporating the this compound moiety, revealing their capacity to exhibit dynamic optical properties under light exposure . This characteristic positions them as candidates for applications in photonic devices.
Case Study: Induced Optical Activity
In one study, a series of triarylmethanols were synthesized and tested for their induced optical activity. The results showed that compounds containing the this compound structure displayed enhanced optical rotation when exposed to polarized light, suggesting potential applications in chiral optical materials and sensors .
Eigenschaften
CAS-Nummer |
64825-05-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(4-butan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
WFQFPWAJNZTQEY-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)CO |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















